molecular formula C10H10Br2OS B14061628 1-Bromo-3-(3-bromo-4-(methylthio)phenyl)propan-2-one

1-Bromo-3-(3-bromo-4-(methylthio)phenyl)propan-2-one

Cat. No.: B14061628
M. Wt: 338.06 g/mol
InChI Key: WIELJBJNJJMMGZ-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-bromo-4-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10Br2OS This compound is characterized by the presence of bromine atoms and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(3-bromo-4-(methylthio)phenyl)propan-2-one typically involves the bromination of 3-(4-(methylthio)phenyl)propan-2-one. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(3-bromo-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., triethylamine).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atoms.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

1-Bromo-3-(3-bromo-4-(methylthio)phenyl)propan-2-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-bromo-4-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine atoms and the methylthio group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-phenylpropane: Lacks the methylthio group and has different reactivity and applications.

    1-Bromo-3-(4-(methylthio)phenyl)propan-2-one: Similar structure but with different substitution patterns on the phenyl ring.

Uniqueness

1-Bromo-3-(3-bromo-4-(methylthio)phenyl)propan-2-one is unique due to the presence of both bromine atoms and a methylthio group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H10Br2OS

Molecular Weight

338.06 g/mol

IUPAC Name

1-bromo-3-(3-bromo-4-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10Br2OS/c1-14-10-3-2-7(5-9(10)12)4-8(13)6-11/h2-3,5H,4,6H2,1H3

InChI Key

WIELJBJNJJMMGZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)CC(=O)CBr)Br

Origin of Product

United States

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